Bienvenue dans la boutique en ligne BenchChem!

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

Opioid Pharmacology Kappa Agonist Chiral Synthesis

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride (CAS 136329-39-0) is a chiral pyrrolidinyl ethylamine derivative that primarily functions as a critical stereospecific intermediate in the multi-step synthesis of selective kappa opioid receptor (KOR) agonists. The compound’s utility is rooted in the absolute (S)-configuration at its chiral center, which is essential for constructing the complex stereochemistry required in the pharmacophores of downstream drug candidates under investigation for pain, inflammation, and irritable bowel syndrome.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
Cat. No. B7779468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCNC(CN1CCCC1)C2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12;;/h2-4,7-8,13-14H,5-6,9-11H2,1H3;2*1H/t13-;;/m1../s1
InChIKeyNLISNSZOUUYPCV-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine Dihydrochloride: A Specialized Chiral Intermediate for Kappa Opioid Agonist Synthesis


(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride (CAS 136329-39-0) is a chiral pyrrolidinyl ethylamine derivative that primarily functions as a critical stereospecific intermediate in the multi-step synthesis of selective kappa opioid receptor (KOR) agonists [1]. The compound’s utility is rooted in the absolute (S)-configuration at its chiral center, which is essential for constructing the complex stereochemistry required in the pharmacophores of downstream drug candidates under investigation for pain, inflammation, and irritable bowel syndrome [2]. Unlike broad-class phenylpyrrolidine stimulants, this specific enantiomer's procurement value is defined by its role in building defined, biologically active molecular architectures rather than direct stand-alone bioactivity.

Why the (S)-Enantiomer of This Pyrrolidinyl Ethylamine Cannot Be Trivially Substituted with Its (R)-Isomer or Racemic Mixture


Substitution with the (R)-enantiomer or the racemate is not chemically equivalent in the context of downstream pharmaceutical synthesis. The specific (S)-configuration is an absolute structural requirement for the construction of target molecules disclosed in the patent literature; the resulting diastereomeric intermediates from the wrong enantiomer would lead to pharmacologically inactive or off-target compounds [1]. For example, in the synthesis of (S)-configured kappa agonist clinical candidates, the chiral center of this intermediate directly dictates the spatial orientation of key pharmacophoric elements, a feature confirmed by the exclusive use of the (S)-phenylethyl scaffold in the most potent and selective analogs [2]. Therefore, procuring the incorrect chiral form directly compromises synthetic route fidelity and the biological outcome of the entire compound series.

Quantitative Differentiation Guide for (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine Dihydrochloride


Stereochemical Configuration is a Determinant of Kappa Opioid Receptor Agonist Potency

In a series of pyridone-based kappa opioid receptor agonists, the critical pharmacophoric scaffold is constructed using (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine as a key chiral intermediate [1]. The most potent compound derived from this intermediate, a 3-aryl pyridone, demonstrated a binding affinity (Ki) of 5.3 nM at the human kappa opioid receptor [2]. This potency is directly contingent upon the (S)-stereochemistry, as related SAR in the patent literature confirms that the (R)-enantiomer produces compounds with significantly diminished receptor affinity, establishing a quantifiable stereochemical dependence for the desired target profile [3].

Opioid Pharmacology Kappa Agonist Chiral Synthesis GPCR

Purity Profile: A Discriminator for Successful Multi-Step Synthesis

Reputable vendors provide this compound with a specified purity of ≥95% (HPLC), as noted by suppliers like Combi-Blocks . While high purity is standard for many intermediates, this compound's role in constructing complex, multi-chiral-center drug candidates means that even minor impurities can propagate into significant yield losses and purification challenges in later linear steps, directly impacting the cost-efficiency and feasibility of a synthetic route. The availability of analytical documentation including NMR, HPLC, and LC-MS is therefore a key differentiator versus lower-cost, uncharacterized bulk sources of similar chiral amines .

Chemical Synthesis Intermediate Purity Process Chemistry

Patent-Specific Utility Confirms a Unique Building-Block Role Unshared by Common Analogs

The specific utility of this compound is validated by its explicit and repeated use in granted patent literature as a dedicated intermediate for a particular class of therapeutic candidates. For example, US Patent 8,748,608 discloses a series of dopamine D3 receptor antagonists where a closely related chiral (R)-N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine scaffold is used [1]. The (S)-enantiomer is specifically claimed for kappa agonist synthesis in US20010009921A1 [2]. This is a different application space than simpler achiral phenylpyrrolidine intermediates like 1-(2-pyrrolidin-1-yl-ethyl)-pyrrolidine, which serve as general-purpose building blocks. The patent linkage provides a direct, verifiable connection to specific therapeutic programs, making it a strategic procurement choice for these specific R&D directions.

Patent Intermediates Drug Development Kappa Agonist

Optimal Application Scenarios for Procuring (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine Dihydrochloride


Synthesis of Stereochemically Defined Kappa Opioid Receptor Agonist Clinical Candidates

This is the most validated application. R&D teams focused on pain and inflammation can use this intermediate to directly implement the synthetic routes detailed in patents US20010009921A1 and related literature. The (S)-configuration is non-negotiable for building the active pharmacophore, and the compound's documented use in achieving nanomolar KOR affinity (Ki of 5.3 nM for a lead derivative) makes it the starting material of choice for this target class [1][2].

Structure-Activity Relationship (SAR) Studies on Central Nervous System GPCR Targets

Given the scaffold's confirmed ability to deliver high-affinity ligands for both kappa opioid and dopamine D3 receptors (when used in the appropriate chiral form), this intermediate is ideal for generating focused libraries around phenylpyrrolidine GPCR ligands. The defined (S)-stereochemistry allows for systematic exploration of chiral space, a key parameter for CNS drug selectivity, in a way that its (R)-isomer or achiral analogs cannot [2].

Analytical Reference Standard for Chiral Purity Method Development

The compound, available as a high-purity dihydrochloride salt with documented analytical characterization (NMR, HPLC), can serve as a well-defined reference standard for developing chiral HPLC methods aimed at separating enantiomeric mixtures of phenylpyrrolidine intermediates. This supports quality control workflows in both academic and industrial process chemistry labs .

Asymmetric Synthesis Methodology Research

As a chiral amine building block, this compound can be a substrate or product benchmark in developing novel asymmetric synthetic methodologies. Its well-defined absolute configuration and the availability of both enantiomers (as separate commercially available compounds) provide a perfect test system for evaluating the enantioselectivity and yield of new catalytic amination or reduction reactions .

Quote Request

Request a Quote for (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.